molecular formula C25H24FNO2 B582750 [1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone CAS No. 1537889-05-6

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone

Cat. No.: B582750
CAS No.: 1537889-05-6
M. Wt: 389.5 g/mol
InChI Key: KKTSWDJPCZIFLG-UHFFFAOYSA-N
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Description

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone is a synthetic organic compound supplied for chemical and pharmacological research purposes. This compound has a molecular formula of C25H24FNO2 and a molecular weight of 389.5 g/mol (calculated from the formula provided in for an analogous structure). It belongs to a class of compounds known to have research value in studying cannabinoid receptor interactions, with some analogs demonstrating high binding affinity to CB1 receptors . The structure features an indole core substituted with a 5-fluoro-4-hydroxypentyl chain at the 1-position and a 4-methylnaphthoyl group at the 3-position. The presence of the polar hydroxyl group is a key metabolic point, as hydroxylation on the pentyl chain is a common metabolic pathway for synthetic cannabinoids, which is a primary focus in metabolic and pharmacokinetic studies . Researchers can utilize this compound as a reference standard in analytical methods development, particularly in mass spectrometry (MS) and chromatography (GC/HPLC) for the identification and quantification of novel psychoactive substances (NPS) in forensic and clinical toxicology . It also serves as a key intermediate or target molecule in synthetic chemistry for structure-activity relationship (SAR) studies aimed at understanding the functional group requirements for receptor binding and activity. This product is intended for use in a controlled laboratory setting by qualified personnel only. For Research Use Only. Not for human, veterinary, or household use. Researchers should consult the relevant scientific literature for comprehensive safety data before handling.

Properties

IUPAC Name

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO2/c1-17-12-13-22(20-9-3-2-8-19(17)20)25(29)23-16-27(14-6-7-18(28)15-26)24-11-5-4-10-21(23)24/h2-5,8-13,16,18,28H,6-7,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTSWDJPCZIFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017791
Record name MAM2201 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537889-05-6
Record name MAM-2201 N-(4-hydroxypentyl)metabolite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MAM2201 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAM-2201 N-(4-HYDROXYPENTYL)METABOLITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ2BB26N57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MAM2201 N-(4-hydroxypentyl) metabolite involves the hydroxylation of the pentyl side chain of MAM2201. The synthetic route typically includes the following steps:

Industrial Production Methods

the compound is available as a certified reference material in methanol, suitable for use in GC/MS and LC/MS synthetic cannabinoid testing methods .

Chemical Reactions Analysis

Types of Reactions

MAM2201 N-(4-hydroxypentyl) metabolite can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Synthetic Cannabinoid Research

MAM-2201 belongs to a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis. Research indicates that MAM-2201 exhibits high affinity for cannabinoid receptors (CB1 and CB2), making it a subject of interest for:

  • Pain Management : Investigations into its analgesic properties suggest potential use in pain relief therapies.
  • Anxiety and Mood Disorders : Studies have explored its effects on mood regulation, indicating possible applications in treating anxiety and depression.

Drug Development

The unique structure of MAM-2201 allows for modifications that could lead to the development of novel therapeutic agents. The compound's ability to activate cannabinoid receptors may be leveraged to create drugs with enhanced efficacy and reduced side effects compared to existing treatments.

Detection and Identification

MAM-2201 has been identified in various seized substances, leading to its inclusion in forensic toxicology studies. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for its detection in biological matrices (e.g., urine, blood). This is crucial for:

  • Drug Monitoring : Understanding the prevalence of synthetic cannabinoids in recreational drug use.
  • Legal Implications : Assisting law enforcement agencies in identifying illegal substances.

Case Studies

Several case studies have documented the identification of MAM-2201 in drug-related incidents:

  • A study reported on the emergence of MAM-2201 in herbal blends marketed as "legal highs," emphasizing the need for continuous monitoring of new psychoactive substances .
  • Another case highlighted the rapid identification of MAM-2201 in a forensic setting using advanced analytical methods, showcasing its significance in drug analysis .

Toxicological Insights

The safety profile of MAM-2201 is under investigation, with preliminary studies indicating potential adverse effects similar to those observed with other synthetic cannabinoids. Reports suggest that users may experience severe side effects, including:

  • Psychotic Episodes : Increased reports of anxiety, paranoia, and hallucinations.
  • Physiological Effects : Changes in heart rate and blood pressure, necessitating further toxicological evaluations.

Mechanism of Action

MAM2201 N-(4-hydroxypentyl) metabolite exerts its effects by interacting with cannabinoid receptors, primarily the CB1 receptor . The compound binds to these receptors, leading to various physiological and neurological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of SCRAs with shared structural motifs. Key analogs include:

Compound Name Substituents (Pentyl Chain / Aryl Group) Molecular Weight (g/mol) Key Differences CAS Number
MAM-2201 5-fluoro / 4-methylnaphthalenyl 373.47 Lacks hydroxyl group 1354631-24-5
AM-2201 5-fluoro / naphthalenyl 359.44 Lacks 4-methyl and hydroxyl groups 335161-24-5
JWH-122 Pentyl / 4-methylnaphthalenyl 339.47 Lacks fluorine and hydroxyl groups 619294-47-2
JWH-210 Pentyl / 4-ethylnaphthalenyl 353.49 Ethyl substituent instead of methyl 1651833-52-1
XLR11 Metabolite (hydroxylated analog) 5-fluoro-4-hydroxy / tetramethylcyclopropyl 350.50 Different aryl group (tetramethylcyclopropyl) N/A

Pharmacological and Metabolic Differences

  • Receptor Affinity: Fluorination at the pentyl chain (e.g., MAM-2201, AM-2201) enhances CB1 receptor binding compared to non-fluorinated analogs like JWH-122 . JWH-210’s 4-ethylnaphthalenyl group increases steric bulk, possibly prolonging receptor residence time compared to the 4-methyl variant .
  • Metabolic Stability: Fluorination generally improves metabolic stability in SCRAs (e.g., I-JWH-122 with iodine has higher stability than JWH-122) . However, 5-fluorination on the pentyl tail (as in AM-2201) shows negligible impact on intrinsic clearance in human hepatocytes . Hydroxylation (as in the target compound) is a common Phase I metabolic pathway, increasing polarity and facilitating excretion. This modification likely shortens the half-life compared to non-hydroxylated analogs like MAM-2201 .

Analytical Differentiation

  • Gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for distinguishing structural isomers. For example, the hydroxyl group in the target compound produces distinct fragmentation patterns and spectral shifts compared to MAM-2201 .
  • Infrared spectroscopy (IR) can differentiate positional isomers, such as 4-methyl vs. 4-ethylnaphthalenyl groups, based on aryl vibrational modes .

Legal and Forensic Relevance

  • The 4-hydroxypentyl modification is a strategy to evade legal restrictions, as seen in analogs like XLR11 metabolites .
  • MAM-2201 and its derivatives are frequently reported in forensic cases due to their high potency and widespread misuse .

Biological Activity

The compound [1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone, commonly referred to as MAM-2201, is a synthetic cannabinoid. This compound belongs to a class of substances known for their psychoactive effects, which mimic those of natural cannabinoids found in the cannabis plant. Understanding its biological activity is crucial for assessing its potential therapeutic applications and risks associated with its use.

Chemical Structure and Properties

MAM-2201 is characterized by the following structural features:

  • Indole core : A bicyclic structure that is a common feature in many biologically active compounds.
  • Fluoro and hydroxypentyl groups : These substitutions enhance the compound's affinity for cannabinoid receptors.
  • Naphthalenyl moiety : This component contributes to its binding properties and overall pharmacological profile.

The molecular formula of MAM-2201 is C25H24FNO2C_{25}H_{24}FNO_2 with a molecular weight of approximately 399.46 g/mol.

MAM-2201 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction leads to various physiological effects, including:

  • Psychoactive effects : Similar to THC, the main psychoactive component of cannabis.
  • Modulation of neurotransmitter release : Influences dopamine, serotonin, and norepinephrine levels, which can affect mood and perception.

In Vitro Studies

Research has demonstrated that MAM-2201 exhibits high binding affinity for CB1 receptors. In vitro studies using cell lines have shown that MAM-2201 can activate these receptors effectively, leading to downstream signaling that mimics the effects of natural cannabinoids. The potency of MAM-2201 has been compared to other synthetic cannabinoids such as JWH-018 and AM-694.

In Vivo Studies

Animal studies have indicated that administration of MAM-2201 results in significant psychoactive effects, including:

  • Increased locomotor activity : Observed in rodent models, indicating stimulant-like properties.
  • Altered pain perception : Demonstrated analgesic effects in certain pain models.

Case Studies and Clinical Observations

Several case studies have documented adverse effects associated with MAM-2201 use. Reports include:

  • Acute intoxication cases : Patients presented with symptoms such as agitation, hallucinations, and tachycardia after consumption.
  • Hospitalizations : Instances where individuals required medical intervention due to severe reactions.

Risk Assessment

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has conducted risk assessments on MAM-2201, highlighting:

  • Potential for abuse : Similarities to THC suggest a risk for recreational use.
  • Health risks : Concerns regarding toxicity and the potential for serious side effects.

Comparative Analysis with Other Cannabinoids

CompoundCB1 AffinityPsychoactive EffectsLegal Status
MAM-2201HighYesControlled in many regions
JWH-018ModerateYesControlled
AM-694HighYesControlled

Q & A

Q. Example Output :

ParameterPredicted Value
Caco-2 Permeability25.6 × 10⁻⁶ cm/s
% Intestinal Absorption89%
VD (L/kg)1.2

Advanced Question: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Mechanistic Replication : Repeat assays under standardized conditions (e.g., MIC for antifungal activity using CLSI guidelines) .
  • Dose-Response Analysis : Generate IC₅₀ curves to compare potency variations (e.g., conflicting reports on ergosterol inhibition) .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-peer-reviewed sources like BenchChem) to identify trends or outliers .

Case Study : Discrepancies in anti-inflammatory efficacy may arise from cell-line specificity (e.g., RAW264.7 vs. THP-1 macrophages) .

Advanced Question: What strategies validate the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D9 isoforms using fluorogenic substrates .
  • Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites (e.g., glucuronidation at the hydroxyl group) .

Critical Parameter : Ensure compliance with OECD guidelines for reproducibility .

Advanced Question: How to analyze crystallographic data for polymorph identification?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve unit cell parameters (e.g., a = 6.0686 Å, β = 91.559°) and Hirshfeld surface analysis to assess packing motifs .
  • Powder XRD : Compare experimental patterns with simulated data from Mercury CSD to detect polymorphs .
  • Thermal Analysis : DSC/TGA to monitor phase transitions and stability .

Q. Example Data :

ParameterValue
Space GroupP2₁/c
Z4
V (ų)1697.57

Advanced Question: What in silico tools predict toxicity risks?

Methodological Answer:

  • ProTox-II : Predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .
  • DEREK Nexus : Identify potential genotoxicity via rule-based algorithms .
  • Molecular Dynamics (MD) : Simulate protein-ligand complexes to assess off-target effects (e.g., hERG channel binding) .

Validation : Cross-check with in vitro Ames test and micronucleus assay data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.